Cas no 1072904-11-0 ((2,3-dimethylbut-3-en-2-yl)(methyl)amine)

(2,3-dimethylbut-3-en-2-yl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (2,3-dimethylbut-3-en-2-yl)(methyl)amine
- 1072904-11-0
- EN300-1853398
- AKOS006375770
- SCHEMBL18649551
-
- Inchi: 1S/C7H15N/c1-6(2)7(3,4)8-5/h8H,1H2,2-5H3
- InChI Key: DHJSXEZSMDFTJO-UHFFFAOYSA-N
- SMILES: N(C)C(C)(C)C(=C)C
Computed Properties
- Exact Mass: 113.120449483g/mol
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 92.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 1.7
(2,3-dimethylbut-3-en-2-yl)(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853398-1.0g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1853398-0.1g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 0.1g |
$904.0 | 2023-09-18 | ||
Enamine | EN300-1853398-10.0g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1853398-5g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 5g |
$2981.0 | 2023-09-18 | ||
Enamine | EN300-1853398-0.05g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 0.05g |
$864.0 | 2023-09-18 | ||
Enamine | EN300-1853398-0.25g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 0.25g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1853398-0.5g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 0.5g |
$987.0 | 2023-09-18 | ||
Enamine | EN300-1853398-5.0g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1853398-2.5g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 2.5g |
$2014.0 | 2023-09-18 | ||
Enamine | EN300-1853398-1g |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine |
1072904-11-0 | 1g |
$1029.0 | 2023-09-18 |
(2,3-dimethylbut-3-en-2-yl)(methyl)amine Related Literature
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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3. Back matter
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on (2,3-dimethylbut-3-en-2-yl)(methyl)amine
Comprehensive Overview of (2,3-dimethylbut-3-en-2-yl)(methyl)amine (CAS No. 1072904-11-0)
(2,3-dimethylbut-3-en-2-yl)(methyl)amine, with the CAS number 1072904-11-0, is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This amine derivative is characterized by its unique molecular structure, featuring a 2,3-dimethylbut-3-en-2-yl group bonded to a methylamine moiety. Its distinct properties make it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research and agrochemical applications.
The compound's CAS No. 1072904-11-0 is often searched in academic and industrial databases, reflecting its relevance in modern chemical research. Researchers are particularly interested in its potential as a building block for bioactive molecules and functional materials. Recent trends in green chemistry have also spurred investigations into sustainable synthesis routes for this compound, aligning with global efforts to reduce environmental impact.
One of the most frequently asked questions about (2,3-dimethylbut-3-en-2-yl)(methyl)amine revolves around its synthetic applications. The compound's versatility allows it to participate in various reactions, including alkylation, amination, and catalyzed cross-coupling processes. Its role in the development of novel polymers and specialty chemicals has also been a topic of interest, especially in industries focusing on advanced materials.
In the context of drug discovery, 1072904-11-0 has been explored as a precursor for pharmacologically active compounds. Its structural features, such as the unsaturated hydrocarbon chain and the tertiary amine group, make it a promising candidate for modulating biological activity. This has led to its inclusion in libraries of high-throughput screening for potential therapeutic agents.
The compound's physical and chemical properties are another area of focus. Its boiling point, solubility, and stability under various conditions are critical parameters for industrial applications. Recent studies have also examined its spectroscopic characteristics, such as NMR and IR spectra, to facilitate its identification and quality control in laboratory settings.
With the rise of computational chemistry, (2,3-dimethylbut-3-en-2-yl)(methyl)amine has been the subject of molecular modeling studies. These simulations aim to predict its reactivity and interactions with other molecules, providing insights that complement experimental data. Such approaches are particularly valuable in optimizing synthetic pathways and reducing trial-and-error in the lab.
In summary, (2,3-dimethylbut-3-en-2-yl)(methyl)amine (CAS No. 1072904-11-0) is a compound of significant scientific and industrial interest. Its applications span pharmaceuticals, agrochemicals, and advanced materials, making it a key player in the evolving landscape of chemical innovation. As research continues to uncover its potential, this compound is poised to remain a focal point in the quest for sustainable and efficient chemical solutions.
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